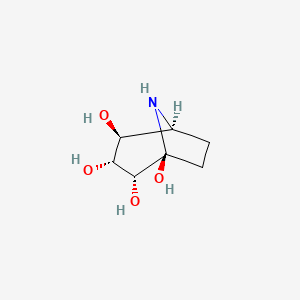

Calystegine B3

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

178231-95-3 |

|---|---|

Molekularformel |

C7H13NO4 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |

InChI-Schlüssel |

FXFBVZOJVHCEDO-IECVIRLLSA-N |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Isomerische SMILES |

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O |

Kanonische SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Calystegine B3: Mechanism, Applications, and Experimental Protocols

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various plant species, notably within the Solanaceae family. As a structural mimic of monosaccharides, its core biological activity is the potent and specific inhibition of glycosidases. This technical guide provides an in-depth analysis of Calystegine B3, detailing its mechanism of action as a competitive glycosidase inhibitor, its specific enzymatic targets, and its therapeutic potential. While it shows inhibitory activity against several key enzymes implicated in human disease, its unique binding orientation distinguishes its functional effects from other isomers, particularly in the context of pharmacological chaperone therapy for lysosomal storage disorders. This document synthesizes current research, outlines detailed experimental protocols for its evaluation, and offers perspectives on its future application in biomedical research and drug development.

Introduction to Calystegines

Calystegines are a class of naturally occurring polyhydroxy alkaloids characterized by a nortropane skeleton.[1][2] They are primarily found in plants from the Solanaceae (e.g., potatoes, peppers) and Convolvulaceae families.[3] Their biological significance stems from their structural similarity to sugars, which allows them to act as potent inhibitors of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds.[1][4] This inhibitory action forms the basis of their potential toxicity and therapeutic applications.[5]

Calystegines are categorized into groups based on their degree of hydroxylation:

-

Group A: Trihydroxylated (e.g., Calystegine A3)

-

Group B: Tetrahydroxylated (e.g., Calystegine B1, B2, B3, B4)

-

Group C: Pentahydroxylated (e.g., Calystegine C1)

The number and stereochemistry of the hydroxyl groups are critical determinants of their inhibitory potency and specificity against different glycosidases.[6]

Caption: Hierarchical classification of Calystegine B3.

Calystegine B3: Structure and Properties

Calystegine B3 is a tetrahydroxy nortropane alkaloid with the chemical formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol .[7][8] Its full IUPAC name is (1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol.[7] The specific spatial arrangement of its four hydroxyl groups on the nortropane ring is the primary determinant of its interaction with enzyme active sites.

Core Biological Activity: Competitive Glycosidase Inhibition

Mechanism of Action

The fundamental mechanism of Calystegine B3 is competitive inhibition. Its polyhydroxylated nortropane structure mimics the pyranose ring of natural carbohydrate substrates. This resemblance allows it to bind to the catalytic active site of a glycosidase, preventing the binding and subsequent hydrolysis of the actual substrate.[2] The affinity and specificity of this binding are dictated by the precise stereochemistry of the hydroxyl groups, which form hydrogen bonds with key amino acid residues in the enzyme's active site.[9]

Key Enzyme Targets and Inhibition Kinetics

Calystegine B3 and its isomers have been evaluated against a range of mammalian and non-mammalian glycosidases. The inhibitory constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

| Enzyme | Source | Calystegine Inhibitor | Inhibition Type | Kᵢ Value (µM) | Reference |

| β-Glucosidase | Almond | Calystegins B (B1/B2 mix) | Competitive | 3.0 | [10] |

| β-Glucosidase | Human Lysosomal (GCase) | Calystegine B2 | Competitive | 3.3 | [11] |

| α-Galactosidase | Coffee Bean | Calystegins B (B1/B2 mix) | Competitive | 7.0 | [10] |

| α-Galactosidase | Coffee Bean | Calystegine B2 | Competitive | 0.86 | [12] |

| α-Mannosidase | Rat Liver (Man2C1) | Calystegine B3 | Specific | Potent (Kᵢ not specified) | [11] |

| α-Glucosidase | Saccharomyces cerevisiae | Calystegine extracts | - | Potent (IC₅₀) | [13] |

Therapeutic Potential and Biological Effects

The ability of Calystegine B3 to inhibit specific glycosidases underpins its potential application in several disease contexts.

Lysosomal Storage Disorders (LSDs)

LSDs are a group of genetic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested substrates.[14] Gaucher disease, for instance, results from mutations in the GBA1 gene, leading to deficient acid β-glucosidase (GCase) activity and the accumulation of glucosylceramide.[15][16]

One therapeutic strategy for LSDs is Pharmacological Chaperone Therapy (PCT) . In PCT, small molecules bind to misfolded mutant enzymes in the endoplasmic reticulum (ER), stabilizing their conformation and facilitating proper trafficking to the lysosome, thereby increasing residual enzyme activity.[15][17]

While many glycosidase inhibitors can function as pharmacological chaperones, the specific binding orientation is critical. Studies have shown that while Calystegine B2 is a potent competitive inhibitor and an effective chaperone for mutant GCase (e.g., N370S mutation), Calystegine B3 is not.[11] Docking studies revealed that Calystegine B3 adopts a different binding orientation within the GCase active site, which, while sufficient for inhibition, fails to confer the conformational stability required for a chaperone effect.[11] This critical distinction highlights the nuanced structure-activity relationships that govern therapeutic efficacy.

Caption: Pharmacological Chaperone Therapy for Gaucher Disease.

Type 2 Diabetes Mellitus

Inhibitors of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose, are an established therapy for type 2 diabetes. By slowing carbohydrate digestion, these inhibitors reduce post-prandial glucose spikes. Calystegines as a class have demonstrated potent α-glucosidase inhibitory activity, suggesting they could be explored as potential agents for managing hyperglycemia.[13]

Cytoprotective and Anti-inflammatory Effects

Recent research has uncovered additional biological activities. In a study using human adipose-derived stromal stem cells under hyperglycemic conditions, a mixture of calystegines was shown to improve metabolic activity.[18] The treatment reduced intracellular reactive oxygen species (ROS), diminished oxidative and ER stress, suppressed inflammation, and promoted cell survival pathways (AKT/PI3K/mTOR).[18] These findings suggest a potential role for calystegines in mitigating cellular damage associated with metabolic stress.

Potential Antiviral and Anticancer Activities

Glycosidase inhibitors can exert antiviral and anticancer effects, although research on Calystegine B3 in these areas is limited.[19]

-

Antiviral: Many viruses rely on host cell glycosylation machinery to properly fold their envelope glycoproteins. Inhibitors can disrupt this process, leading to non-infectious viral particles.[20][21][22]

-

Anticancer: Altered glycosylation is a hallmark of cancer cells, affecting cell adhesion, migration, and signaling. Glycosidase inhibitors can interfere with these processes, potentially inhibiting tumor growth and metastasis.[23][24][25]

Further investigation is required to determine if Calystegine B3 possesses clinically relevant activity in these domains.

Experimental Protocols

In Vitro Glycosidase Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀, Kᵢ) of Calystegine B3 against a target glycosidase using a chromogenic substrate.

Causality: The substrate, p-Nitrophenyl-β-D-glucopyranoside (pNPG), is colorless but releases yellow p-nitrophenol (pNP) upon enzymatic cleavage by β-glucosidase. The rate of pNP formation, measured spectrophotometrically at 405 nm, is directly proportional to enzyme activity. An inhibitor will reduce this rate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M citrate/phosphate buffer, pH 5.5.

-

Enzyme Stock: Prepare a stock solution of human recombinant β-glucosidase in assay buffer.

-

Substrate Stock: Prepare a 10 mM stock solution of pNPG in assay buffer.

-

Inhibitor Stock: Prepare a 1 mM stock solution of Calystegine B3 in water. Create serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).

-

Stop Solution: 0.2 M sodium carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of assay buffer (for total activity control) or 20 µL of Calystegine B3 dilution to appropriate wells.

-

Add 20 µL of β-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of pNPG substrate to all wells.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Calystegine B3 concentration relative to the no-inhibitor control.

-

Plot percentage inhibition versus log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀.

-

To determine the Kᵢ and inhibition type, repeat the assay with varying substrate concentrations and perform Lineweaver-Burk or Dixon plot analysis.[26][27][28]

-

Sources

- 1. Overview of available toxicity data for calystegines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Calystegine B3 | C7H13NO4 | CID 10313337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dextrauk.com [dextrauk.com]

- 9. researchgate.net [researchgate.net]

- 10. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calystegine B3 | CAS:178231-95-3 | Manufacturer ChemFaces [chemfaces.com]

- 12. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Snapshot: Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. An innovative approach to the treatment of Gaucher disease and possibly other metabolic disorders of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Research Progress of the Antiviral Bioactivities of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comprehensive study on the inhibition mechanism of alpha-glucosidase by flavonoids via kinetic and structural analysis | Semantic Scholar [semanticscholar.org]

Calystegine B3: Natural Occurrence, Biosynthesis, and Strategic Isolation

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Scientific & Therapeutic Significance of Calystegine B3

Calystegines are a class of sugar-mimicking alkaloids that act as powerful inhibitors of glycosidase enzymes.[1][2] Their structure, a nortropane skeleton adorned with multiple hydroxyl groups, allows them to bind to the active sites of these enzymes, which are crucial for carbohydrate metabolism.[3][4] Calystegine B3, specifically 1α,2α,3α,4β-tetrahydroxy-nor-tropane, is a member of the B-series of calystegines and has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders like type 2 diabetes by inhibiting intestinal α-glucosidases.[3][4][5] Understanding the natural distribution and developing robust isolation protocols for this compound is a critical first step in harnessing its pharmaceutical potential.

Natural Sources and Distribution

Calystegine B3, along with other calystegines, is primarily found in plants belonging to the Solanaceae (Nightshade) and Convolvulaceae (Morning Glory) families.[6][7][8] Their accumulation is not uniform and can vary significantly based on the plant species, the specific organ, and even the developmental stage of the plant.

Causality Behind Distribution:

The synthesis of calystegines is an extension of the tropane alkaloid pathway, a well-known metabolic route in these plant families responsible for producing compounds like hyoscyamine and scopolamine.[9][10] Therefore, the presence of Calystegine B3 is biochemically linked to the genetic and enzymatic machinery for general tropane alkaloid production. Highest concentrations are often found in rapidly growing or metabolically active tissues such as roots, sprouting tubers, and flowers, suggesting a potential role in defense or nitrogen storage.[11][12]

Quantitative Overview of Calystegine Occurrence

The following table summarizes the distribution of various calystegines in notable plant sources. While specific quantification for Calystegine B3 is not always available, its presence as a component of the total calystegine fraction is well-documented.

| Plant Species | Family | Plant Part | Calystegine(s) Detected | Concentration | Reference(s) |

| Atropa belladonna | Solanaceae | Root Cultures | Total Calystegines (A3, B1, B2) | High levels (µg/g fresh mass) | [13][14] |

| Solanum tuberosum (Potato) | Solanaceae | Sprouts (3 mm) | A3, B2, B3, B4 | Total: 3.3 mg/g fresh mass | [12][15] |

| Solanum tuberosum (Potato) | Solanaceae | Flowers, Young Leaves | A3, B2 | ~150 µg/g fresh mass | [12] |

| Calystegia sepium (Hedge Bindweed) | Convolvulaceae | Root Cultures | A3, B1, B2, B3 | Not specified | [16] |

| Physalis divaricata | Solanaceae | Root Cultures | A3, A5, B1, B2 | B2: 14.7 µg/g fresh mass | [5][17][18] |

| Hyoscyamus niger (Henbane) | Solanaceae | Whole Plant | General presence noted | Not specified | [19][20] |

| Solanum lycopersicum (Tomato) | Solanaceae | Fruit (Fried) | A3, B2, B3 | A3: up to 19.0 mg/kg | [9] |

The Biosynthetic Pathway: A Shared Origin

Calystegines are not synthesized in isolation; they are products of the tropane alkaloid pathway. This shared origin is fundamental to understanding their occurrence and co-isolation with other alkaloids. The pathway begins with the amino acid ornithine and proceeds through the key intermediate, tropinone.

Expert Insight:

The crucial branch point determining the fate of tropinone is its stereospecific reduction.

-

Tropinone Reductase I (TRI) reduces tropinone to tropine (3α-tropanol), the precursor for medicinal alkaloids like hyoscyamine.

-

Tropinone Reductase II (TRII) reduces tropinone to pseudotropine (3β-tropanol), which is the direct precursor for the biosynthesis of calystegines.[8][10]

Subsequent enzymatic steps involving esterification, demethylation, and a series of hydroxylations on the pseudotropine scaffold lead to the various calystegines, including Calystegine B3.[8][21]

Isolation and Purification: A Validated Protocol

The isolation of calystegines hinges on their chemical nature as polyhydroxylated secondary amines. This protocol describes a robust method centered on ion-exchange chromatography, a technique that provides excellent separation of these basic alkaloids from the bulk of neutral plant metabolites.[5][22]

Workflow Overview

Step-by-Step Experimental Protocol

Protocol 1: Extraction and Purification of Calystegines

-

1. Sample Preparation:

-

Harvest fresh plant material known to be rich in calystegines (e.g., 100 g of 3-5 mm potato sprouts).[12]

-

Homogenize the fresh tissue in a blender with 500 mL of 80% aqueous methanol.

-

Macerate the slurry for 24 hours at 4°C with gentle agitation.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure at 40°C to remove the methanol, resulting in a crude aqueous extract.

-

-

2. Ion-Exchange Chromatography (IEC):

-

Rationale: This step is the core of the purification. Calystegines, being basic alkaloids, will be protonated at neutral or acidic pH. This positive charge allows them to bind to a negatively charged cation-exchange resin, while neutral compounds like sugars are washed away. Elution is achieved by raising the pH, which neutralizes the alkaloids and releases them from the resin.[5][17]

-

Prepare a column (e.g., 2.5 x 20 cm) with a strong cation-exchange resin (e.g., Dowex® 50WX8, H+ form). Equilibrate the column with deionized water.

-

Adjust the pH of the crude aqueous extract to ~5.0 with dilute HCl.

-

Load the extract onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min).

-

Wash the column extensively with 3-5 column volumes of deionized water to remove all unbound neutral and anionic compounds.

-

Subsequently, wash with 2-3 column volumes of methanol to remove any remaining non-basic lipophilic compounds.

-

Elute the bound calystegines with 3-5 column volumes of 2 M aqueous ammonia (NH4OH). Collect fractions (e.g., 10 mL each).

-

-

3. Fraction Analysis and Final Processing:

-

Take a small aliquot from each eluted fraction, evaporate to dryness, and derivatize for analysis.

-

Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing Calystegine B3. (See Protocol 2 for details).

-

Pool the fractions confirmed to contain the target compound.

-

Evaporate the pooled fractions to dryness under reduced pressure to remove the ammonia and water, yielding a semi-pure calystegine mixture. Further purification, if required, can be achieved via preparative HPLC.

-

Analytical Characterization

Unequivocal identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods is standard practice.[23]

Protocol 2: GC-MS Analysis for Identification

-

Rationale: GC-MS is a highly sensitive and specific method for identifying and quantifying calystegines after they have been chemically modified (derivatized) to make them volatile.[7]

-

Derivatization: Evaporate a sample aliquot (e.g., 100 µL of an eluted fraction) to complete dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Splitless, 250°C.

-

Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI), 70 eV.

-

Scan Range: m/z 50-600.

-

-

Identification: Compare the resulting mass spectrum and retention time with that of an authentic Calystegine B3 standard or with published library data. The TMS-derivatized Calystegine B3 will exhibit a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For definitive structural elucidation of the isolated compound, ¹H and ¹³C NMR are indispensable.[16][24][25] The chemical shifts and coupling constants of the protons and carbons in the nortropane skeleton provide the ultimate proof of structure and stereochemistry, confirming the identity as Calystegine B3.

Conclusion

Calystegine B3 represents a promising natural product for pharmaceutical development. Its strategic isolation from readily available sources in the Solanaceae and Convolvulaceae families is achievable through a well-designed protocol centered on ion-exchange chromatography. By understanding the compound's biosynthetic origins and employing robust analytical techniques for characterization, researchers can reliably obtain high-purity Calystegine B3 for further investigation into its therapeutic properties. This guide provides the foundational knowledge and a validated experimental framework to support these endeavors.

References

-

Rothe, G., Dräger, B. (2001). Calystegines in root cultures of Atropa belladonna respond to sucrose, not to elicitation. Plant Science, 160(5), 1043-1053.

-

Schimming, T., Tofern, B., Mann, P., Richter, A., Dräger, B. (2004). Calystegines in Calystegia sepium do not inhibit fungal growth and invertase activity but interact with plant invertase. Plant Biology, 6(2), 206-213.

-

Souto, A. L., et al. (2018). Calystegines in Solanum lycocarpum and Other Wild Solanum Fruits and Their α-Glucosidase Inhibitory Activity. Revista Brasileira de Farmacognosia, 28, 430-437.

-

Asano, N., et al. (2001). Alkaloid Glycosidase Inhibitors. In Comprehensive Natural Products Chemistry.

-

Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81-88.

-

Draeger, B., et al. (1995). Calystegines in Atropa belladonna. Planta Medica, 61(6), 577-579.

-

Bednarz, H., et al. (2010). Calystegines in potatoes with genetically engineered carbohydrate metabolism. Journal of Agricultural and Food Chemistry, 58(15), 8689-8695.

-

Wikipedia contributors. (2023). Calystegia sepium. Wikipedia.

-

Friedman, M., et al. (2008). Comparison of the Calystegine Composition and Content of Potato Sprouts and Tubers from Solanum tuberosum Group Phureja and Solanum tuberosum Group Tuberosum. Journal of Agricultural and Food Chemistry, 56(23), 11462-11467.

-

EDDMapS. (n.d.). hedge bindweed (Calystegia sepium (L.) R. Br).

-

PlantNET. (n.d.). Calystegia sepium.

-

Asano, N., et al. (2001). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 49(9), 4208-4213.

-

LCI. (2017). Tropane Alkaloids and Calystegines.

-

Teshima, D., et al. (1982). Production of tropane alkaloids in cultured cells of Hyoscyamus niger. Plant Cell Reports, 1(3), 101-103.

-

Lady Bird Johnson Wildflower Center. (2023). Calystegia sepium.

-

Li, R., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. Nature Communications, 15(1), 3624.

-

Keiner, R., et al. (2008). Calystegine distribution in potato (Solanum tuberosum) tubers and plants. Journal of Agricultural and Food Chemistry, 56(6), 2092-2098.

-

Scholl, Y., et al. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. Phytochemistry, 62(3), 325-332.

-

BenchChem. (2025). Unveiling Calystegine N1: A Technical Guide to its Natural Sources in Solanaceae.

-

Krol, K., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Planta Medica, 79(13), 1165-1171.

-

The Naturopathic Herbalist. (n.d.). Hyoscyamus niger.

-

Kaur, G., et al. (2024). Identification of Tropane Alkaloid Chemotypes and Genotypes in Hyoscyamus niger L. HortScience, 59(4), 493-501.

-

University of Oxford. (n.d.). Atropa belladonna.

-

Romera-Torres, R., et al. (2022). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Food Chemistry, 393, 133379.

-

Bourebaba, N., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. Antioxidants, 11(3), 565.

-

Wikipedia contributors. (2024). Hyoscyamus niger. Wikipedia.

-

Azemi, M. E., et al. (2006). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research, 5(1), 69-72.

-

Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research, 5(1), e128266.

-

Wikipedia contributors. (2024). Atropa belladonna. Wikipedia.

-

Zhang, L., et al. (2011). Chemical and Pharmacological Researches on Hyoscyamus niger. Chinese Herbal Medicines, 3(2), 99-109.

-

Dräger, B. (2006). Calystegines in potatoes with genetically engineered carbohydrate metabolism. Journal of Agricultural and Food Chemistry, 58(15), 8689-8695.

-

Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research.

-

Griffon, H., et al. (2021). Chemistry and Biology of Calystegines. In The Alkaloids: Chemistry and Biology.

-

Jaki, B. U., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7792.

-

Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10.

-

De Mier, M. V., et al. (2019). Analytical techniques for biopharmaceutical development. Journal of Applied Pharmaceutical Science, 9(1), 133-143.

-

BenchChem. (2025). Application Notes and Protocols for the Extraction and Purification of Calystegine N1.

-

WebMD Editorial Contributors. (2023). 8 Foods High in Niacin and Why You Need It. WebMD.

-

Sanou, A., et al. (2022). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon giganteus) collected in Burkina Faso. Journal of Pharmacognosy and Phytochemistry, 11(4), 1-8.

-

Vegetarian Times. (2024). How to Get Vitamin B3 from Vegetarian Foods: Top Niacin-Rich Options.

-

Giraudeau, P., et al. (2011). NMR techniques in biomedical and pharmaceutical analysis. Analytica Chimica Acta, 688(2), 116-133.

-

Netmeds. (2024). Vitamin B3: Functions, Food Sources, Deficiencies and Toxicity.

-

Walle, G. (2023). 16 Foods That Are High in Niacin (Vitamin B3). Healthline.

-

Davis, C. P. (2023). 23 Foods High in Niacin: 43 Vitamin B3 Sources, Deficiency Symptoms. MedicineNet.

Sources

- 1. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calystegines in Calystegia sepium do not inhibit fungal growth and invertase activity but interact with plant invertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Calystegines in root cultures of Atropa belladonna respond to sucrose, not to elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. repository.brieflands.com [repository.brieflands.com]

- 19. Production of tropane alkaloids in cultured cells of Hyoscyamus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NMR techniques in biomedical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Calystegine B3: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calystegine B3: A Nortropane Alkaloid with Therapeutic Promise

Calystegine B3 belongs to a class of naturally occurring polyhydroxylated alkaloids known as calystegines.[1] These compounds are characterized by a nortropane skeleton, a bicyclic structure that forms the core of their chemical identity.[2][3] Found in various plant species, particularly within the Solanaceae family (which includes potatoes and eggplants), calystegines have garnered attention for their potent biological activities.[1][4][5]

The primary mechanism of action for calystegines is the inhibition of glycosidases, a class of enzymes responsible for the breakdown of complex carbohydrates.[1][6] This inhibitory action positions them as compounds of interest for investigating and potentially treating a range of metabolic disorders.[1][7] Calystegine B3, in particular, has demonstrated notable specificity and potency, making it a valuable tool for researchers in enzymology and drug discovery.

Chemical Structure and Physicochemical Properties

A thorough understanding of Calystegine B3's chemical structure is fundamental to appreciating its biological function and for guiding synthetic and analytical efforts.

Core Structure and Stereochemistry

Calystegine B3 is a tetrahydroxylated nortropane alkaloid.[8] Its systematic IUPAC name is (1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol.[9] The molecule possesses a rigid bicyclic system with five defined stereocenters, which dictates its three-dimensional conformation and is crucial for its specific interactions with biological targets.[10]

dot graph Calystegine_B3_Structure { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Atom coordinates (approximate for 2D representation) N [label="N", pos="0,0.5!"]; C1 [label="C", pos="-1.2,1.2!"]; C2 [label="C", pos="-1.2,2.8!"]; C3 [label="C", pos="0,3.8!"]; C4 [label="C", pos="1.2,2.8!"]; C5 [label="C", pos="1.2,1.2!"]; C6 [label="C", pos="0.8,-0.8!"]; C7 [label="C", pos="-0.8,-0.8!"]; C8 [label="C", pos="0,2.0!"]; // Bridgehead Carbon, not explicitly drawn in simple diagrams

// Hydroxyl groups OH1 [label="OH", pos="-2.2,0.7!"]; OH2 [label="OH", pos="-2.2,3.3!"]; OH3 [label="OH", pos="0,4.8!"]; OH4 [label="OH", pos="2.2,3.3!"]; H_N [label="H", pos="0,-0.2!"];

// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C1 -- C7; C5 -- C6; C6 -- C7;

// Hydroxyl group bonds C1 -- OH1; C2 -- OH2; C3 -- OH3; C4 -- OH4; N -- H_N;

// Bridge (not easily represented in 2D, implied by numbering) // For a better representation, a 3D model is needed. // This is a simplified 2D layout. } } Caption: 2D Chemical Structure of Calystegine B3.

Physicochemical Properties

The physical and chemical properties of Calystegine B3 are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₄ | [9][11] |

| Molecular Weight | 175.18 g/mol | [9][10][11][12] |

| CAS Number | 178231-95-3 | [9][12] |

| Appearance | Solid | [13] |

| XLogP3 | -2.4 | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [12] |

These properties highlight the polar nature of Calystegine B3, consistent with its multiple hydroxyl groups, which influences its solubility and chromatographic behavior.

Biosynthesis of Calystegine B3

The biosynthesis of calystegines is intricately linked to the tropane alkaloid pathway.[14] The precursor for calystegines is pseudotropine, which is formed from the reduction of tropinone.[14][15] Further hydroxylation steps, catalyzed by specific enzymes, lead to the various calystegine analogues. Recent research has identified a BAHD acyltransferase in Atropa belladonna that is crucial for the formation of 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegines.[16] This discovery opens avenues for metabolic engineering to enhance the production of these valuable compounds.

Isolation, Purification, and Synthesis

Extraction and Purification from Natural Sources

Calystegine B3 can be isolated from various plant sources, such as the root barks of Lycium chinense.[12] A common method for extraction and purification involves the following steps:

Experimental Protocol: Isolation of Calystegines

-

Extraction: The dried and powdered plant material is subjected to maceration with a hydroalcoholic solvent (e.g., 50% methanol in water).[17] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Cation-Exchange Chromatography: The resulting extract is passed through a cation-exchange column (e.g., Amberlite IR 120B, H+ form).[17][18][19][20] The basic nature of the alkaloids allows them to bind to the resin, while neutral and acidic compounds are washed away.

-

Elution: The bound calystegines are then eluted from the column using an appropriate basic solution.

-

Anion-Exchange Chromatography: To further purify the extract, it can be passed through an anion-exchange column (e.g., Dowex 1x2, Cl- form) to remove any remaining anionic impurities.[17]

-

Analysis and Identification: The purified fractions containing calystegines are analyzed and identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][18][19][20]

Chemical Synthesis

The total synthesis of Calystegine B3 has been achieved through various synthetic routes.[21] One notable approach involves an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the key cycloheptanone intermediate.[21][22][23] This and other synthetic strategies provide access to pure Calystegine B3 and its analogues for detailed biological evaluation, overcoming the limitations of natural abundance.

Biological Activities and Mechanism of Action

The primary biological role of Calystegine B3 and other calystegines is their ability to inhibit glycosidase enzymes.[1][6] This inhibition is often competitive, meaning the calystegine molecule binds to the active site of the enzyme, preventing the natural substrate from binding.[4][24]

Glycosidase Inhibition

Calystegine B3 has been shown to be a potent and specific inhibitor of certain glycosidases. For instance, it is a highly specific inhibitor of Man2C1, an α-mannosidase found in the rat liver.[12] The inhibitory activity of calystegines is highly dependent on their stereochemistry, with different isomers exhibiting varying potencies and specificities for different glycosidases.[25] For example, Calystegine B2 is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase, while the binding orientation and inhibitory effect of Calystegine B3 on this enzyme differ.[12]

The inhibitory constants (Ki) for various calystegines against different glycosidases have been determined, highlighting their potential for therapeutic intervention in diseases related to carbohydrate metabolism.[2][4][24]

Therapeutic Potential

The glycosidase inhibitory properties of Calystegine B3 suggest its potential application in several therapeutic areas:

-

Gaucher Disease: As some calystegines can inhibit β-glucocerebrosidase, they have been investigated as potential pharmacological chaperones for Gaucher disease, a lysosomal storage disorder caused by a deficiency in this enzyme.[12]

-

Diabetes: By inhibiting α-glucosidases in the intestine, calystegines could potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.[5][26]

-

Antiviral and Anticancer Research: Glycosidase inhibitors can interfere with the proper folding of viral glycoproteins and the glycosylation of proteins involved in cancer cell proliferation, making this class of compounds interesting for antiviral and anticancer research.

Further research is needed to fully elucidate the therapeutic potential of Calystegine B3 and to develop it into a clinically viable drug.

Conclusion and Future Directions

Calystegine B3 is a fascinating natural product with a unique chemical structure and potent biological activity. Its role as a specific glycosidase inhibitor makes it a valuable tool for studying carbohydrate metabolism and a promising lead compound for the development of new therapeutics. Future research will likely focus on:

-

Elucidating the complete biosynthetic pathway to enable metabolic engineering for increased production.

-

Synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Conducting further preclinical and clinical studies to validate its therapeutic potential in various disease models.

The continued exploration of Calystegine B3 and its derivatives holds great promise for advancing our understanding of fundamental biological processes and for the development of innovative medicines.

References

-

Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Calystegine B3. PubChem. [Link]

-

precisionFDA. (n.d.). Calystegine B3. precisionFDA. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. EFSA Journal. [Link]

-

Nash, R. J., et al. (1996). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. [Link]

-

Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. [Link]

-

Molyneux, R. J., et al. (1997). Alkaloid Glycosidase Inhibitors. PubMed Central. [Link]

-

Scholl, Y., et al. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. PubMed. [Link]

-

ResearchGate. (n.d.). Chemical structure of six calystegines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Overview of available toxicity data for calystegines. ResearchGate. [Link]

-

CABI Digital Library. (n.d.). Calystegines in Solanum lycocarpum and other wild Solanum fruits and their α-glucosidase inhibitory activity. CABI Digital Library. [Link]

-

Brock, A., et al. (2006). Brassicaceae contain nortropane alkaloids. PubMed. [Link]

-

Li, R., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. PubMed Central. [Link]

-

ResearchGate. (n.d.). Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction. ResearchGate. [Link]

-

ResearchGate. (n.d.). Calystegines as a new group of tropane alkaloids in Solanaceae. ResearchGate. [Link]

-

Asano, N., et al. (2001). Dihydroxynortropane alkaloids from calystegine-producing plants. PubMed. [Link]

-

Tepfer, D., et al. (1996). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. PubMed. [Link]

-

LCI. (2017). Tropane Alkaloids and Calystegines. lci-koeln.de. [Link]

-

Guedes, M. N. S., et al. (2021). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. MDPI. [Link]

-

ResearchGate. (n.d.). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. ResearchGate. [Link]

-

Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. [Link]

-

Brieflands. (n.d.). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Brieflands. [Link]

-

ResearchGate. (n.d.). Chemistry and Biology of Calystegines. ResearchGate. [Link]

-

Wang, H. Y., et al. (2016). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction. PubMed. [Link]

-

Royal Society of Chemistry. (2016). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Overview of available toxicity data for calystegines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brassicaceae contain nortropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lci-koeln.de [lci-koeln.de]

- 6. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Calystegine B3 | C7H13NO4 | CID 10313337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. dextrauk.com [dextrauk.com]

- 12. Calystegine B3 | CAS:178231-95-3 | Manufacturer ChemFaces [chemfaces.com]

- 13. Calystegine B3 | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. brieflands.com [brieflands.com]

- 20. repository.brieflands.com [repository.brieflands.com]

- 21. Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Discovery and History of Calystegine Alkaloids

Abstract

Calystegine alkaloids, a fascinating class of polyhydroxylated nortropane alkaloids, have garnered significant attention within the scientific community due to their potent glycosidase inhibitory activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of these compounds, from their initial detection to their structural elucidation and beyond. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical diversity, natural occurrence, biosynthesis, and analytical methodologies associated with calystegine alkaloids. This guide aims to serve as a valuable resource, fostering a deeper understanding of these unique natural products and inspiring further research into their pharmacological potential.

Introduction: A New Class of Glycosidase Inhibitors Emerges

The story of calystegine alkaloids begins in the late 1980s, a period of burgeoning interest in natural product chemistry and the search for novel bioactive compounds. Researchers were particularly focused on identifying plant-derived substances that could influence biological processes, including enzymatic activity. It was within this scientific landscape that a new group of alkaloids, initially termed "calystegins," was discovered. These compounds, first isolated from the roots of hedge bindweed (Calystegia sepium), exhibited a unique structural feature: a polyhydroxylated nortropane skeleton.[1][2][3] This discovery marked the advent of a new class of alkaloids with significant biological implications. The name was later revised to "calystegines" to avoid confusion with a previously named class of compounds and to align with the nomenclature of other polyhydroxy alkaloids.[2]

The initial intrigue surrounding calystegines stemmed from their potent ability to inhibit glycosidases, a diverse group of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This enzymatic inhibition is a direct consequence of their structure, which mimics that of monosaccharides, allowing them to bind to the active sites of glycosidases. This "sugar-mimic" characteristic positions calystegine alkaloids as promising candidates for the development of therapeutic agents for a range of diseases, including metabolic disorders and viral infections.

This guide will delve into the pivotal moments of their discovery, the intricate details of their chemical nature, their widespread presence in the plant kingdom, the biosynthetic pathways that give rise to them, and the analytical techniques employed for their study.

The Dawn of Discovery: Unraveling the Calystegines

The seminal work on calystegine alkaloids was conducted by the research groups of Tepfer and Goldmann. Their initial investigations in the late 1980s focused on the chemical constituents of the rhizosphere of Calystegia sepium. They identified a group of novel, highly polar, nitrogen-containing compounds which they named "calystegins."[1]

The full structural elucidation of these compounds followed in 1990, revealing them to be polyhydroxylated nortropane alkaloids.[2] This was a significant breakthrough, as it distinguished them from the more common tropane alkaloids, such as atropine and cocaine, by the absence of an N-methyl group and the presence of multiple hydroxyl groups. This high degree of hydroxylation is responsible for their polarity and their ability to act as glycosidase inhibitors.

The discovery of calystegines in Calystegia sepium, a member of the Convolvulaceae family, was soon followed by their identification in various species of the Solanaceae family, including economically important food plants like potatoes (Solanum tuberosum), bell peppers (Capsicum annuum), and eggplants (Solanum melongena).[4][5] This widespread distribution hinted at a conserved biosynthetic pathway and a potentially significant ecological role for these alkaloids.

Chemical Diversity and Natural Occurrence

Calystegine alkaloids are classified into different groups based on the number and stereochemistry of their hydroxyl groups. The main groups are designated as A, B, and C, with further subdivisions denoted by numbers (e.g., A3, B1, B2, C1).[6]

-

Calystegine A-group: These are trihydroxylated nortropane alkaloids. Calystegine A3 is one of the most common members of this group.

-

Calystegine B-group: These are tetrahydroxylated nortropane alkaloids. Calystegine B1 and B2 are frequently found in plants.

-

Calystegine C-group: This group consists of pentahydroxylated nortropane alkaloids, with Calystegine C1 being a representative member.

-

Calystegine N-group: A smaller group characterized by a nitrogen-containing substituent.

The distribution and concentration of these alkaloids vary significantly between plant species and even within different parts of the same plant.

| Calystegine Alkaloid | Chemical Structure | Natural Sources | Concentration Range |

| Calystegine A3 | Trihydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant), Calystegia sepium | 0.65 - 19.0 mg/kg in tomato products[7] |

| Calystegine B1 | Tetrahydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant) | Up to 1.9 mg/kg in tomato products[7] |

| Calystegine B2 | Tetrahydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant), Ipomoea batatas (Sweet Potato) | Up to 73 mg/kg in eggplants[6] |

| Calystegine C1 | Pentahydroxy-nortropane | Solanum tuberosum (Potato), Capsicum annuum (Pepper), Solanum melongena (Eggplant) | Generally found in lower concentrations |

This table provides a summary of the major calystegine alkaloids. The concentration ranges can vary depending on the plant variety, growing conditions, and the specific plant part analyzed.

Diagram of Core Calystegine Structures:

Caption: Core chemical structures of representative calystegine alkaloids.

Biosynthesis: A Branch of the Tropane Alkaloid Pathway

The biosynthesis of calystegine alkaloids is intricately linked to the well-established tropane alkaloid pathway. This connection was confirmed through feeding experiments with labeled precursors. The key branch point leading to the formation of calystegines is the reduction of tropinone.

While tropinone reductase I (TR-I) stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine, a second enzyme, tropinone reductase II (TR-II), reduces tropinone to pseudotropine. Pseudotropine then serves as the direct precursor for the biosynthesis of calystegine alkaloids through a series of hydroxylation and demethylation steps. The exact enzymes and intermediates in the later stages of the pathway are still under investigation.

Diagram of Calystegine Biosynthesis Pathway:

Caption: Simplified biosynthetic pathway of calystegine alkaloids.

Experimental Protocols: Extraction, Purification, and Characterization

The study of calystegine alkaloids relies on robust and efficient methods for their extraction from plant matrices, subsequent purification, and structural characterization.

Extraction of Calystegine Alkaloids

Due to their high polarity, calystegine alkaloids are typically extracted using polar solvents.

Protocol: Extraction of Calystegines from Plant Material

-

Sample Preparation: Fresh plant material is lyophilized and ground into a fine powder.

-

Extraction Solvent: A mixture of methanol and water (e.g., 1:1 v/v) is commonly used. Acidification of the solvent (e.g., with 0.1% HCl) can improve the extraction efficiency of these basic alkaloids.

-

Extraction Procedure: a. The powdered plant material is suspended in the extraction solvent (e.g., 1:10 w/v). b. The suspension is sonicated or agitated at room temperature for a specified period (e.g., 1-2 hours). c. The mixture is centrifuged, and the supernatant is collected. d. The extraction process is repeated two to three times to ensure complete extraction. e. The collected supernatants are pooled and concentrated under reduced pressure.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is the primary method for purifying calystegine alkaloids from the crude extract, taking advantage of their cationic nature at acidic pH.[3]

Protocol: Purification of Calystegines using Cation-Exchange Chromatography

-

Resin Preparation: A strong cation-exchange resin (e.g., Dowex 50WX8) is packed into a column and equilibrated with an acidic buffer (e.g., 0.1 M HCl).

-

Sample Loading: The concentrated crude extract is dissolved in the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove neutral and anionic compounds.

-

Elution: The bound calystegine alkaloids are eluted using a gradient of increasing pH or ionic strength. A common eluent is an aqueous solution of ammonia (e.g., 2 M NH4OH).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of calystegines using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram of Extraction and Purification Workflow:

Caption: General workflow for the extraction and purification of calystegines.

Characterization Techniques

GC-MS is a powerful technique for the separation and identification of calystegine alkaloids. Due to their low volatility, a derivatization step is required prior to analysis.

Protocol: GC-MS Analysis of Calystegines

-

Derivatization (Silylation): The purified calystegine fraction is dried and treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different calystegine derivatives (e.g., starting at 100°C and ramping up to 300°C).

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection: The mass spectra of the eluting compounds are recorded and compared to spectral libraries for identification.

-

NMR spectroscopy is indispensable for the de novo structural elucidation of novel calystegine alkaloids and for confirming the structures of known compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.

Conclusion and Future Directions

The discovery of calystegine alkaloids has opened up a new frontier in natural product research. From their humble beginnings in the roots of bindweed, they have emerged as a significant class of glycosidase inhibitors with a broad distribution in the plant kingdom, including many common food sources. The historical journey of their discovery and structural elucidation highlights the importance of continued exploration of the natural world for novel bioactive compounds.

Future research in this field will likely focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes involved in the later steps of calystegine biosynthesis will be crucial for understanding their regulation and for potential biotechnological production.

-

Exploration of their therapeutic potential: Further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of calystegine alkaloids in the treatment of diseases such as diabetes, lysosomal storage disorders, and viral infections.

-

Structure-activity relationship studies: The synthesis and biological evaluation of novel calystegine analogues will provide valuable insights into the structural requirements for potent and selective glycosidase inhibition.

-

Ecological significance: Investigating the role of calystegine alkaloids in plant-herbivore and plant-microbe interactions will shed light on their ecological functions.

The in-depth technical understanding of the discovery, chemistry, and biology of calystegine alkaloids presented in this guide provides a solid foundation for these future endeavors. The continued investigation of these remarkable natural products holds great promise for advancements in medicine, agriculture, and our fundamental understanding of the chemical ecology of plants.

References

- Tepfer, D., Goldmann, A., Pamboukdjian, N., Maille, M., Lepingle, A., Chevalier, D., Dénarié, J., & Rosenberg, C. (1988). A new family of compounds, the calystegins, that stimulate the growth of Agrobacterium tumefaciens. Journal of Bacteriology, 170(3), 1153–1161.

- Goldmann, A., Milat, M. L., Ducrot, P. H., Lallemand, J. Y., Maille, M., Lépingle, A., Charpin, I., & Tepfer, D. (1990). Tropane alkaloids from Calystegia sepium. Phytochemistry, 29(7), 2125-2127.

- Asano, N., Kato, A., Oseki, K., Tomita, E., & Watson, A. A. (1995). Calystegins of Physalis alkekengi var. francheti (Solanaceae). Phytochemistry, 39(3), 577-580.

- Molyneux, R. J., Nash, R. J., & Asano, N. (1996). Alkaloids: Chemical and Biological Perspectives. In S. W. Pelletier (Ed.), Alkaloids: Chemical and Biological Perspectives (Vol. 11, pp. 303-343). Pergamon.

- Bekkouche, K., Daali, Y., Cherkaoui, S., Veuthey, J. L., & Christen, P. (2001). Calystegine distribution in some solanaceous species. Phytochemistry, 58(3), 455-462.

- Dräger, B. (2004). Chemistry and biology of calystegines.

- Friedman, M. (2004). Analysis of biologically active compounds in potatoes (Solanum tuberosum), tomatoes (Lycopersicon esculentum), and jimson weed (Datura stramonium) seeds.

- Keiner, R., & Dräger, B. (2000). Calystegine distribution in potato (Solanum tuberosum) tubers and plants. Planta, 210(5), 794-800.

- Schimming, T., Tofern, B., & Dräger, B. (1998). Calystegines in the Convolvulaceae. Phytochemistry, 49(7), 1969-1975.

- Romera-Torres, A., Romero-González, R., Martínez-Vidal, J. L., & Garrido-Frenich, A. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Food chemistry, 266, 363-370.

- Brock, A., Herzfeld, T., Paschke, R., Koch, M., & Dräger, B. (2006). Brassicaceae contain nortropane alkaloids. Phytochemistry, 67(18), 2050-2057.

- Nash, R. J., Rothschild, M., Porter, E. A., Watson, A. A., Waigh, R. D., & Waterman, P. G. (1993). Calystegines in Solanum and other genera. Phytochemistry, 34(5), 1285-1289.

- Asano, N., Kato, A., Kizu, H., & Matsui, K. (1996). Calystegines in Ipomoea species (Convolvulaceae). Phytochemistry, 42(6), 1595-1597.

- EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain). (2018). Statement on the risks for human health related to the presence of calystegines in food. EFSA Journal, 16(1), e05131.

- Stegelmeier, B. L., Edgar, J. A., Colegate, S. M., Gardner, D. R., Schoch, T. K., Coulombe, R. A., & Molyneux, R. J. (1999). Swainsonine toxicosis and the etiology of locoweed disease in the United States. Journal of animal science, 77(2), 522-534.

Sources

- 1. karary.edu.sd [karary.edu.sd]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of natural products by ion-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. harvardapparatus.com [harvardapparatus.com]

Calystegine B3 as a specific alpha-mannosidase inhibitor

An In-Depth Technical Guide to Calystegine B3: A Highly Specific Inhibitor of Cytoplasmic α-Mannosidase (Man2C1)

Introduction

In the intricate world of cellular biology, glycosidases are essential enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, playing pivotal roles in everything from energy metabolism to protein quality control. Within this broad class, α-mannosidases are responsible for cleaving terminal α-mannose residues from glycoproteins and oligosaccharides. The cytoplasmic form, Man2C1, is particularly crucial for the non-lysosomal catabolism of free oligosaccharides (FOS) derived from N-linked glycans that accumulate in the cytosol[1][2]. Understanding the precise function of Man2C1 has been a significant challenge, largely due to the difficulty in selectively inhibiting it without affecting other mannosidase isoforms in the lysosome, ER, or Golgi.

This guide focuses on Calystegine B3, a plant-derived polyhydroxylated nortropane alkaloid that has emerged as a uniquely potent and specific inhibitor of cytoplasmic α-mannosidase (Man2C1)[1][3][4]. We will explore its structure, mechanism of action, exceptional specificity, and provide detailed protocols for its application as a precise chemical tool in research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Calystegine B3 to dissect the roles of cytoplasmic glycan processing in health and disease.

Physicochemical Properties and Structure of Calystegine B3

Calystegine B3 belongs to a family of polyhydroxylated nortropane alkaloids found in various plants, including those of the Solanaceae and Convolvulaceae families[5][6]. Its structure is the key to its function. The nortropane skeleton, combined with a specific stereochemical arrangement of four hydroxyl groups, allows it to act as a structural mimic of the mannose sugar, the natural substrate of α-mannosidase.

| Property | Value |

| IUPAC Name | (1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol[7] |

| Molecular Formula | C₇H₁₃NO₄[7][8] |

| Molecular Weight | 175.18 g/mol [7][8] |

| CAS Number | 178231-95-3[7][8] |

The nitrogen atom within the bicyclic ring system is crucial. At physiological pH, this nitrogen is protonated, creating a positive charge that mimics the oxacarbenium ion transition state of the glycosidic bond cleavage reaction, leading to high-affinity binding in the enzyme's active site.

The Target: Cytoplasmic α-Mannosidase (Man2C1)

To appreciate the utility of Calystegine B3, one must first understand its target. The cell contains multiple α-mannosidase isoforms, each localized to a different compartment (ER, Golgi, lysosome, cytosol) and playing a distinct role in glycan processing. Man2C1 is unique in its cytosolic localization. Its primary role is to break down FOS, which are byproducts of the N-linked glycosylation quality control pathway in the ER. By inhibiting Man2C1, researchers can study the downstream consequences of FOS accumulation in the cytosol.

Caption: Role of Man2C1 in the Free Oligosaccharide (FOS) degradation pathway.

Mechanism of Action: A Classic Transition-State Analog

Calystegine B3 functions as a potent, competitive inhibitor. The mechanism is rooted in its structural similarity to the D-mannose ring and its ability to mimic the transition state of the enzymatic reaction.

-

Active Site Binding : The polyhydroxylated nortropane ring of Calystegine B3 is recognized by the active site of α-mannosidase, which is shaped to accommodate a mannose sugar.

-

Transition-State Mimicry : During catalysis, the enzyme distorts the mannose substrate, creating a transient, positively charged oxacarbenium ion. The protonated nitrogen of Calystegine B3 mimics this charge and geometry, allowing it to bind to the active site with much higher affinity than the actual substrate.

-

Reversible Inhibition : Because this binding is non-covalent, the inhibition is reversible. Calystegine B3 effectively competes with the natural FOS substrate for access to the enzyme's active site.

Caption: Competitive inhibition of Man2C1 by Calystegine B3.

The Hallmark of Calystegine B3: Unprecedented Specificity

The most compelling feature of Calystegine B3 for a researcher is its specificity. While many polyhydroxy alkaloids inhibit a range of glycosidases, Calystegine B3 shows a strong preference for cytoplasmic α-mannosidase (Man2C1) over other isoforms and even other types of glycosidases. Biochemical assays using rat liver preparations have shown it to be a highly specific inhibitor for Man2C1 among various α-mannosidases[1][2][3]. This specificity is critical for attributing cellular effects directly to the inhibition of Man2C1.

This contrasts sharply with other members of its family. For example, Calystegine B2 is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase and coffee bean α-galactosidase[3][9]. This functional divergence, arising from subtle stereochemical differences, underscores the precision of Calystegine B3 as a molecular probe.

Comparative Inhibitory Activity of Calystegines

| Compound | Primary Target Enzyme | Secondary Targets / Notes |

| Calystegine B3 | Cytoplasmic α-Mannosidase (Man2C1) | Described as highly specific for Man2C1 over other rat liver α-mannosidases[1][3]. |

| Calystegine B2 | β-Glucosidase, α-Galactosidase | Potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase[9]. Also inhibits human lysosomal β-glucocerebrosidase[3]. |

| Calystegine A3 | α-Glucosidases (weak) | Shows low in vitro inhibition of human intestinal maltase and sucrase[5][10]. |

Causality Insight: The specificity is dictated by the precise spatial arrangement of the hydroxyl groups and the nortropane ring structure. The active site of Man2C1 has a unique topology that favorably accommodates the stereochemistry of Calystegine B3, while the active sites of other glycosidases favor different isomers like Calystegine B2.

Experimental Protocol: Determining the IC₅₀ of Calystegine B3 against α-Mannosidase

This protocol provides a robust method for characterizing the inhibitory potency of Calystegine B3 using a common chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Calystegine B3 against α-mannosidase activity from a biological source (e.g., rat liver cytosol).

Materials:

-

Calystegine B3 (high purity)

-

Enzyme Source: Rat liver cytosol prepared by homogenization and ultracentrifugation.

-

Substrate: 4-Nitrophenyl α-D-mannopyranoside (pNPM)

-

Assay Buffer: 100 mM Sodium Acetate buffer, pH 4.5

-

Stop Solution: 200 mM Sodium Borate buffer, pH 9.8

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Calystegine B3 in deionized water. Create a serial dilution series (e.g., from 1 mM down to 1 nM) in the Assay Buffer.

-

Prepare a 5 mM stock solution of pNPM substrate in Assay Buffer.

-

Prepare the enzyme extract and determine its total protein concentration (e.g., via Bradford assay). Dilute the extract in ice-cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of each Calystegine B3 dilution.

-

Positive Control (100% activity): Add 20 µL of Assay Buffer (no inhibitor).

-

Negative Control (No enzyme): Add 40 µL of Assay Buffer.

-

To all wells except the Negative Control, add 20 µL of the diluted enzyme extract.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction:

-

Start the reaction by adding 20 µL of the 5 mM pNPM substrate solution to all wells. The final volume is 60 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

-

-

Stopping the Reaction and Reading:

-

Terminate the reaction by adding 100 µL of Stop Solution to all wells. The high pH deprotonates the liberated 4-nitrophenol, turning it yellow.

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the Negative Control from all other readings.

-

Calculate the percent inhibition for each Calystegine B3 concentration: % Inhibition = 100 * (1 - (Abs_Test / Abs_PositiveControl))

-

Plot the % Inhibition against the logarithm of the Calystegine B3 concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Self-Validating System: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential. The positive control defines the maximum enzymatic rate, while the negative control accounts for any non-enzymatic substrate hydrolysis, ensuring that the measured inhibition is directly attributable to the action of Calystegine B3 on the enzyme.

Caption: Workflow for determining the IC₅₀ of Calystegine B3.

Research Applications and Future Directions

The primary value of Calystegine B3 is as a highly specific chemical tool to probe the function of Man2C1. Its use has been pivotal in demonstrating that inhibiting this cytoplasmic enzyme leads to a significant change in the structure and quantity of FOS within the cell, without affecting cell-surface glycans[1][2]. This allows for the targeted study of cytosolic glycan metabolism.

Key research applications include:

-

Investigating the FOS Degradation Pathway: Elucidating the precise steps and regulation of non-lysosomal FOS catabolism.

-

Studying ER-Associated Degradation (ERAD): Using FOS accumulation as a marker for the rate and nature of ERAD.

-

Exploring Cell Fate: Given that the suppression of Man2C1 expression has been linked to apoptosis, Calystegine B3 can be used to explore the molecular mechanisms connecting FOS metabolism to programmed cell death[1][4].

Conclusion

Calystegine B3 stands out from the broad class of glycosidase inhibitors due to its remarkable specificity for cytoplasmic α-mannosidase, Man2C1. This property elevates it from a general inhibitor to a precision tool for cell biologists and biochemists. By enabling the selective blockade of a single enzyme in the complex web of cellular glycan processing, Calystegine B3 provides a unique opportunity to unravel the critical functions of cytosolic free oligosaccharide metabolism and its impact on cellular homeostasis and disease.

References

-

Kato, A., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. The Journal of Biochemistry. Available at: [Link]

-

Kato, A., et al. (2011). Calystegine B3 as a specific inhibitor for cytoplasmic α-mannosidase, Man2C1. The Journal of Biochemistry, Oxford Academic. Available at: [Link]

-

precisionFDA. CALYSTEGINE B3. Available at: [Link]

-

W-D. Wätjen, et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Calystegine B3. PubChem Compound Summary for CID 10313337. Available at: [Link]

-

Glanz-Vidal, L., et al. (2022). Chemistry and Biology of Calystegines. ResearchGate. Available at: [Link]

-

Bighinati, A., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. PMC, NIH. Available at: [Link]

-

Watson, A. A., et al. Alkaloid Glycosidase Inhibitors. PMC, PubMed Central. Available at: [Link]

-

Wätjen, W-D., et al. (2013). Inhibition of Human Intestinal -Glucosidases by Calystegines. ResearchGate. Available at: [Link]

-

Kato, A., et al. (2011). Calystegine B-3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1. ResearchGate. Available at: [Link]

-

Dräger, B. (2007). Structures of calystegines A 3 , B 1 , and B 2. ResearchGate. Available at: [Link]

-

Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Calystegine B2. PubChem Compound Summary for CID 124434. Available at: [Link]

Sources

- 1. Calystegine B3 as a specific inhibitor for cytoplasmic alpha-mannosidase, Man2C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Calystegine B3 | CAS:178231-95-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calystegine B3 | C7H13NO4 | CID 10313337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dextrauk.com [dextrauk.com]

- 9. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Calystegine B3: A Molecular Nexus in Plant Chemical Ecology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: Beyond a Simple Toxin - A Multifaceted Ecological Mediator

In the intricate chemical theater of plant-environment interactions, small molecules often play starring roles. Among these, the polyhydroxylated nortropane alkaloids known as calystegines are emerging as significant players. This guide delves into the chemical ecology of a specific and potent member of this family: Calystegine B3. We will move beyond a superficial overview to provide a deep, mechanistic understanding of its biosynthesis, its multifaceted roles in mediating interactions with other organisms, and the experimental frameworks required for its study. This document is designed for the discerning researcher, offering not just facts, but a causal narrative grounded in established scientific principles and methodologies.

The Molecular Identity and Biosynthesis of Calystegine B3

Calystegine B3 is a polyhydroxylated nortropane alkaloid with the chemical formula C₇H₁₃NO₄[1]. As a member of the B-group of calystegines, it possesses four hydroxyl groups on its nortropane skeleton[2][3]. These structural features are central to its biological activity.

Biosynthetic Pathway: A Branch of Tropane Alkaloid Metabolism

The biosynthesis of Calystegine B3 is intricately linked to the well-established tropane alkaloid pathway, originating from the amino acid L-ornithine. While the complete enzymatic cascade leading to Calystegine B3 is yet to be fully elucidated, key steps are known. The pathway proceeds via the formation of pseudotropine, a stereoisomer of tropine. Tropinone reductase II (TR-II) is a critical enzyme that reduces tropinone to pseudotropine, which then serves as a precursor for calystegine synthesis[4][5]. Suppression of TR-II has been shown to significantly reduce calystegine accumulation[4][6].

The regulation of this pathway is likely under the control of phytohormones such as jasmonic acid (JA) and salicylic acid (SA), which are key mediators of plant defense responses against herbivores and pathogens, respectively[7][8][9][10]. Herbivore attack typically induces the JA signaling pathway, which could upregulate the expression of biosynthetic genes in the tropane alkaloid pathway, leading to increased production of defensive compounds like Calystegine B3.

Caption: Putative biosynthetic pathway of Calystegine B3 and its regulation.